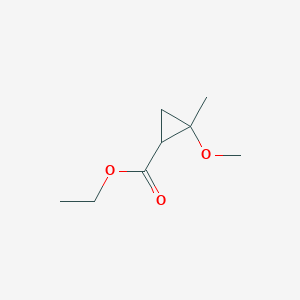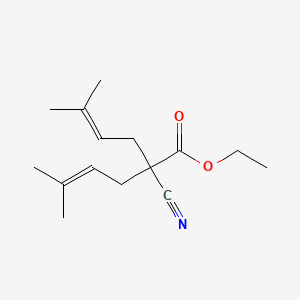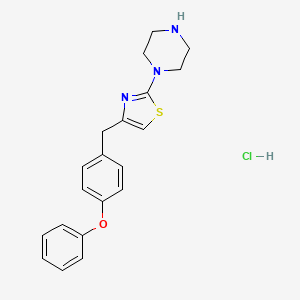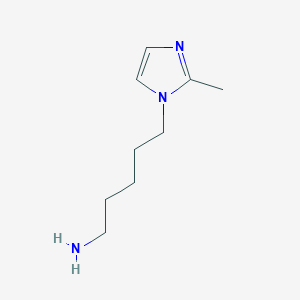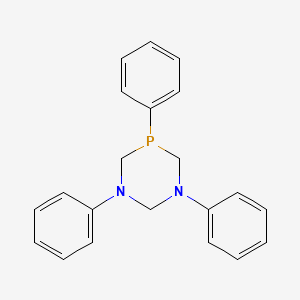![molecular formula C31H47NO B14453278 N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 76293-03-3](/img/structure/B14453278.png)
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is particularly interesting due to its unique structure, which includes both phenyl and dinonylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R1R2C=O+NH2OH→R1R2C=NOH+H2O
In this case, the aldehyde or ketone used would be 2,5-dinonylbenzaldehyde or a similar compound. The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves the use of catalytic processes to increase yield and efficiency. Common catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at elevated temperatures to accelerate the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Applications De Recherche Scientifique
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydroxylamine group, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydroxylamine: An intermediate in the redox-related pair C6H5NH2 and C6H5NO.
N-Hydroxyaniline: Another hydroxylamine derivative with similar properties.
Uniqueness
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is unique due to the presence of the dinonylphenyl group, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives. This structural uniqueness can lead to different reactivity and applications in various fields.
Propriétés
Numéro CAS |
76293-03-3 |
|---|---|
Formule moléculaire |
C31H47NO |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
N-[[2,5-di(nonyl)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C31H47NO/c1-3-5-7-9-11-13-16-20-27-24-25-28(21-17-14-12-10-8-6-4-2)30(26-27)31(32-33)29-22-18-15-19-23-29/h15,18-19,22-26,33H,3-14,16-17,20-21H2,1-2H3 |
Clé InChI |
PRVGZVXGLYRQMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCC)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


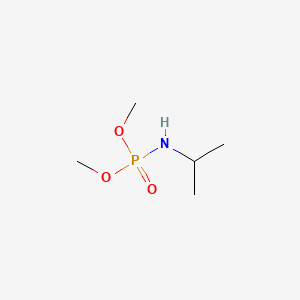
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


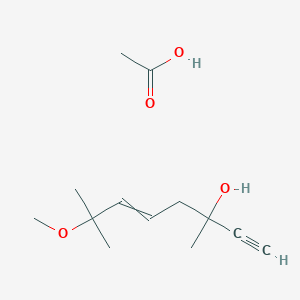
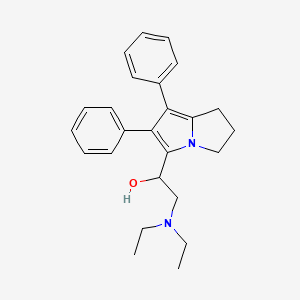
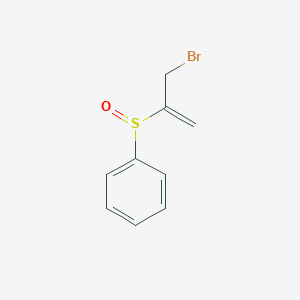
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
